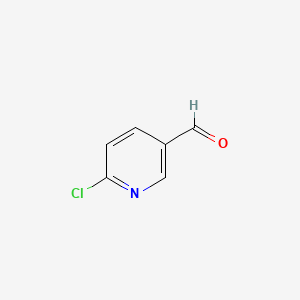

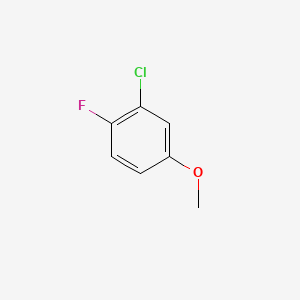

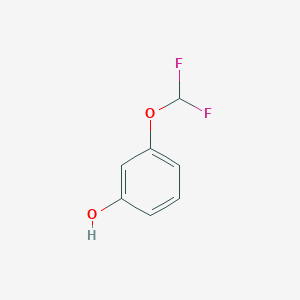

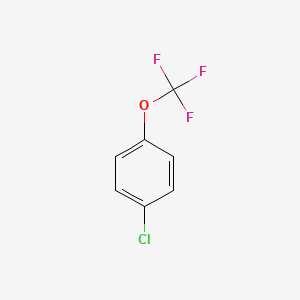

![molecular formula C10H10N2O2 B1586004 1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル CAS No. 2849-92-5](/img/structure/B1586004.png)

1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル

概要

説明

“Methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . A specific protocol for the synthesis of a similar compound, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, has been developed using n-propanephosphonic acid anhydride (T3P) as a coupling reagent for amidation .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, has been determined through crystallography . In these structures, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis

The alcohols derived from imidazole were convertible into the carbonyl compounds via the corresponding quaternary salts . The stable (1-methyl-1H-imidazole-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .科学的研究の応用

治療の可能性

「1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル」の中核構造であるイミダゾールは、幅広い化学的および生物学的特性を持っています . イミダゾールの誘導体は、抗菌性、抗マイコバクテリア性、抗炎症性、抗腫瘍性、抗糖尿病性、抗アレルギー性、解熱性、抗ウイルス性、抗酸化性、抗アメーバ性、抗寄生虫性、抗真菌性、および潰瘍形成活性など、さまざまな生物活性を示します .

抗菌活性

「1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル」は、潜在的な抗菌用途を持っています。 例えば、2-置換-1H-ベンゾイミダゾール誘導体は、優れた抗菌活性和抗真菌活性を示してきました .

クオラムセンシングの阻害

“1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル”は、クオラムセンシングを阻害するために使用できます。クオラムセンシングは、細菌集団が毒性形質の産生と抗生物質耐性メカニズムの制御に使用される細胞間シグナル伝達メカニズムです . このアプローチは、生物の生存能力に影響を与えることなく、細菌の毒性を抑制するため、耐性発達の速度を下げる可能性があります .

機能性分子の合成

イミダゾールは、さまざまな日常的な用途で使用される機能性分子の合成における重要な構成要素です . 置換イミダゾールの位置選択的合成のための新規手法の開発は、その幅広い用途のために戦略的に重要です .

染料製造

“1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル”は、染料の製造に使用できます . イミダゾール環は、多くの染料構造における重要な構成要素です .

殺菌剤および腐食抑制剤の製造

“1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル”は、殺菌剤および腐食抑制剤の製造に使用できます . イミダゾール環の化学的特性により、これらの用途に適しています .

抗酸化用途

“1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル”は、抗酸化剤として使用できます . イミダゾール誘導体は、抗酸化活性を示すことが報告されています .

コポリマー合成

“1-メチル-1H-ベンゾ[d]イミダゾール-2-カルボン酸メチル”は、コポリマーの合成に使用できます . イミダゾール環は、ポリマー構造に組み込まれて、その特性を強化できます .

作用機序

While the specific mechanism of action for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” is not mentioned in the search results, imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While the specific safety and hazards for “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate” are not mentioned in the search results, similar compounds have been classified with hazard statements H315, H319, and H335, indicating potential risks for skin irritation, eye irritation, and respiratory irritation .

将来の方向性

Imidazole derivatives are being explored for their potential as new drugs, particularly due to their broad range of biological activities . They are also being tested for in vitro antibacterial activity against Gram-positive bacteria and Gram-negative bacteria, as well as antifungal activity . These studies indicate that imidazole derivatives, including “methyl 1-methyl-1H-benzo[d]imidazole-2-carboxylate”, may have promising applications in the development of new therapeutic agents.

特性

IUPAC Name |

methyl 1-methylbenzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(12)10(13)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGMNPUAHUGTKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384369 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2849-92-5 | |

| Record name | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。